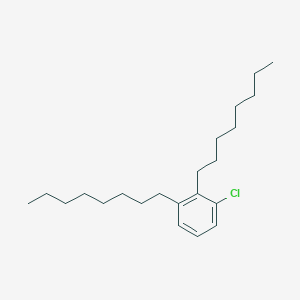![molecular formula C9H8N4 B14382198 1-[(E)-Phenyldiazenyl]-1H-pyrazole CAS No. 89453-08-7](/img/structure/B14382198.png)
1-[(E)-Phenyldiazenyl]-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(E)-Phenyldiazenyl]-1H-pyrazole is an organic compound belonging to the class of azoles, specifically pyrazoles It is characterized by the presence of a phenyl group attached to a diazenyl group, which is further connected to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(E)-Phenyldiazenyl]-1H-pyrazole can be synthesized through several methods. One common approach involves the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent diazotization . Another method includes the condensation of phenylhydrazine with 1,3-diketones, leading to the formation of the pyrazole ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 1-[(E)-Phenyldiazenyl]-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed:
Oxidation: Formation of phenylpyrazole oxides.
Reduction: Formation of phenylpyrazole amines.
Substitution: Formation of halogenated phenylpyrazoles.
Scientific Research Applications
1-[(E)-Phenyldiazenyl]-1H-pyrazole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(E)-Phenyldiazenyl]-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
1-[(E)-Phenyldiazenyl]-1H-pyrazole can be compared with other similar compounds such as:
1-Phenyl-1H-pyrazole: Lacks the diazenyl group, resulting in different chemical reactivity and applications.
3,5-Diphenyl-1H-pyrazole: Contains additional phenyl groups, leading to increased steric hindrance and altered biological activity.
Uniqueness: The presence of the diazenyl group in this compound imparts unique chemical properties, making it a versatile compound for various applications .
Properties
CAS No. |
89453-08-7 |
|---|---|
Molecular Formula |
C9H8N4 |
Molecular Weight |
172.19 g/mol |
IUPAC Name |
phenyl(pyrazol-1-yl)diazene |
InChI |
InChI=1S/C9H8N4/c1-2-5-9(6-3-1)11-12-13-8-4-7-10-13/h1-8H |
InChI Key |
SYPNWKBYGRAMPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NN2C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-5-(propan-2-yl)-8H-cyclohepta[b]thiophen-8-one](/img/structure/B14382117.png)
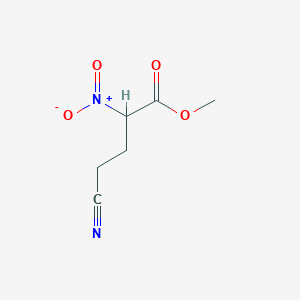
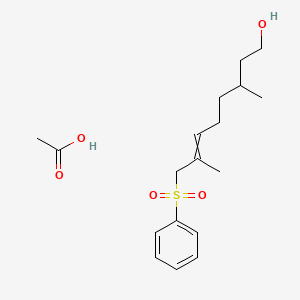
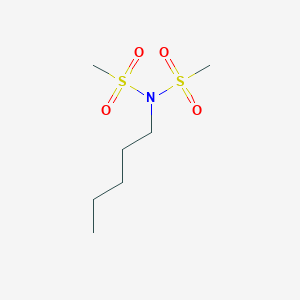
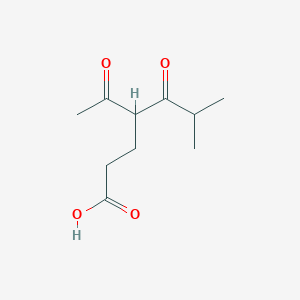
![3,3-Dimethyl-2-[(morpholin-4-yl)methylidene]butanal](/img/structure/B14382163.png)
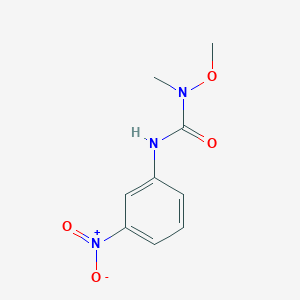
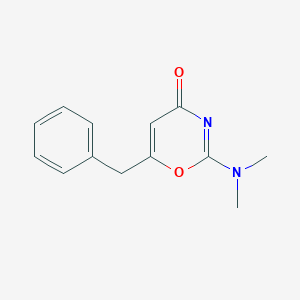
![2-(1-Methoxycyclododecyl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one](/img/structure/B14382180.png)
![N-{[4-(Pentyloxy)phenyl]methyl}formamide](/img/structure/B14382194.png)
![4-(2-{[(4-Hydroxyphenyl)methyl]amino}propyl)phenol](/img/structure/B14382213.png)
![1-(4-Methoxyphenyl)-3-[(prop-2-en-1-yl)amino]-1H-pyrrole-2,5-dione](/img/structure/B14382221.png)
